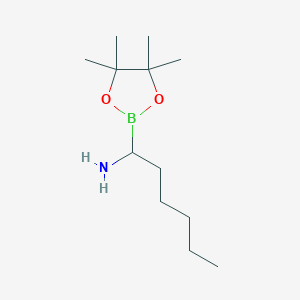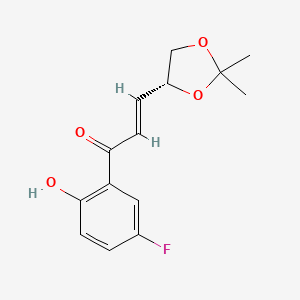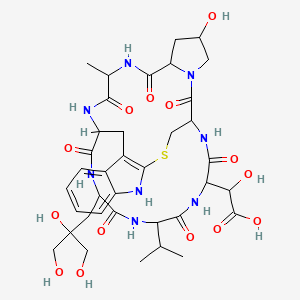
Phallisacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phallisacin is a member of the phallotoxin family, a group of bicyclic heptapeptides isolated from the death cap mushroom (Amanita phalloides) . These compounds are known for their toxic properties, particularly their ability to bind to actin and prevent its depolymerization, which can poison cells . This compound, along with other phallotoxins, is not absorbed through the gut, which limits its contribution to the overall toxicity of the death cap mushroom .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phallisacin involves complex peptide synthesis techniques due to its bicyclic heptapeptide structure. The process typically includes the formation of peptide bonds between the seven amino acids and the creation of the bicyclic structure through crosslinking by tryptathionine between specific residues .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature and the complexity of its synthesis. it can be isolated from the death cap mushroom using advanced chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
化学反応の分析
Types of Reactions: Phallisacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced peptide structures .
科学的研究の応用
Phallisacin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound for studying the reactivity and bioactivity of phallotoxins . In biology, this compound is used to study the interactions between toxins and cellular components, such as actin . In medicine, it serves as a tool for understanding the mechanisms of toxin-induced cell damage and for developing potential antidotes .
作用機序
Phallisacin exerts its toxic effects by binding to actin, a crucial protein in the cytoskeleton of cells. This binding prevents the depolymerization of actin filaments, leading to the stabilization of the cytoskeleton and disruption of cellular functions . The molecular targets of this compound include the interface between F-actin subunits, where it locks adjacent subunits together .
類似化合物との比較
Phallisacin is one of several phallotoxins, which include phalloidin, prophalloin, phalloin, phallisin, phallacidin, and phallacin . These compounds share a similar bicyclic heptapeptide structure but differ in their specific amino acid sequences and reactivity. This compound is unique due to its specific peptide sequence and its high reactivity compared to other phallotoxins .
特性
CAS番号 |
58286-46-7 |
|---|---|
分子式 |
C37H50N8O14S |
分子量 |
862.9 g/mol |
IUPAC名 |
2-[28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O14S/c1-15(2)25-32(54)44-26(27(49)36(57)58)33(55)41-23-12-60-34-19(18-6-4-5-7-20(18)42-34)9-21(29(51)40-22(30(52)43-25)10-37(59,13-46)14-47)39-28(50)16(3)38-31(53)24-8-17(48)11-45(24)35(23)56/h4-7,15-17,21-27,42,46-49,59H,8-14H2,1-3H3,(H,38,53)(H,39,50)(H,40,51)(H,41,55)(H,43,52)(H,44,54)(H,57,58) |
InChIキー |
CUMAQJMTVOVGKD-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C(C)C)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


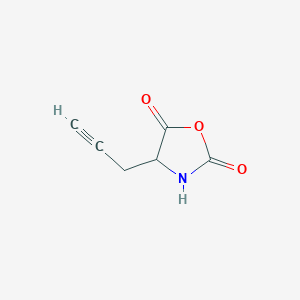

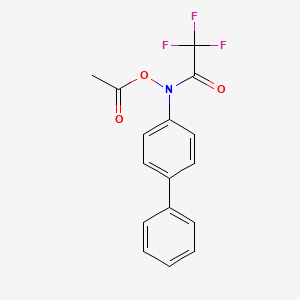
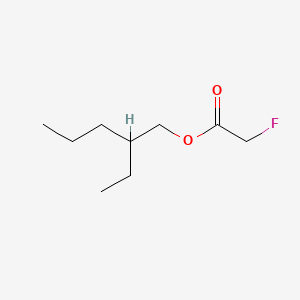
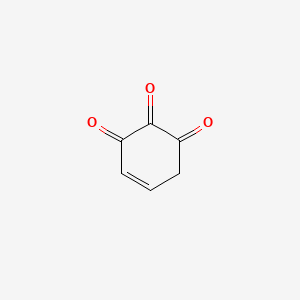
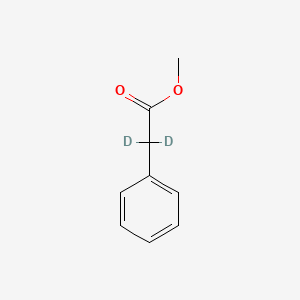
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
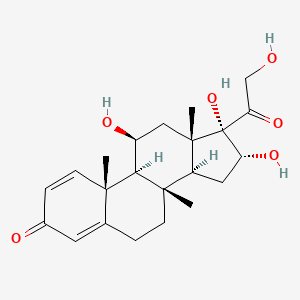

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
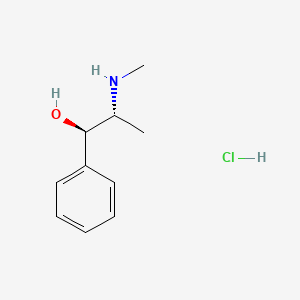
![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
